2,3-Dibromobutanenitrile chemical structure and properties
2,3-Dibromobutanenitrile chemical structure and properties
An In-depth Technical Guide to 2,3-Dibromobutanenitrile: Structure, Properties, and Synthetic Utility for Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of 2,3-dibromobutanenitrile, a halogenated nitrile with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. The document elucidates the chemical structure, stereochemistry, and physicochemical properties of this compound. Furthermore, it details plausible synthetic routes, explores its chemical reactivity, and discusses its prospective applications in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical attributes of halogenated intermediates for the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Halogenated Nitriles in Medicinal Chemistry
The incorporation of a nitrile group into molecular scaffolds is a well-established strategy in modern drug design. The nitrile moiety is a versatile functional group that can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and act as a key pharmacophore by participating in hydrogen bonding and other polar interactions with biological targets.[1][2] When combined with halogen atoms, particularly vicinal dibromides, the synthetic utility of the nitrile scaffold is significantly amplified. The bromine atoms serve as reactive handles for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and organometallic cross-coupling reactions, thereby providing access to a diverse array of complex molecular structures.
2,3-Dibromobutanenitrile (C₄H₅Br₂N) is a compelling example of such a scaffold.[3][4] Its structure, featuring two chiral centers and three reactive sites (two bromine atoms and a nitrile group), makes it a highly valuable precursor for the synthesis of novel heterocyclic compounds and other intricate organic molecules of potential therapeutic interest.[5] This guide aims to provide a detailed exploration of the chemical landscape of 2,3-dibromobutanenitrile, offering insights into its preparation, reactivity, and potential as a key intermediate in the synthesis of next-generation pharmaceuticals.
Chemical Structure and Stereochemistry
The systematic IUPAC name for this compound is 2,3-dibromobutanenitrile.[4] It possesses a four-carbon backbone with bromine atoms attached to carbons 2 and 3, and a nitrile group at carbon 1.
Caption: General Chemical Structure of 2,3-Dibromobutanenitrile.
Stereoisomerism
2,3-Dibromobutanenitrile has two chiral centers at C2 and C3, giving rise to a pair of diastereomers: erythro and threo. Each of these diastereomers exists as a pair of enantiomers. Commercially available 2,3-dibromobutanenitrile is typically sold as a mixture of these erythro and threo forms.[3]
Caption: Diastereomeric pairs of 2,3-dibromobutanenitrile.
The relative stereochemistry of the two bromine atoms significantly influences the molecule's conformation and reactivity, which can be strategically exploited in stereoselective synthesis.
Physicochemical Properties
Experimentally determined physical properties for 2,3-dibromobutanenitrile are not extensively reported in the literature. However, available data and computed properties provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₄H₅Br₂N | [3][4] |
| Molecular Weight | 226.90 g/mol | [3][4] |
| CAS Number | 25109-76-6 | [3][4] |
| Appearance | Yellow Oil | ChemicalBook |
| Boiling Point | 130-131 °C at 0.6 mmHg | ChemicalBook |
| Solubility | Soluble in chloroform | ChemicalBook |
| XLogP3 (Computed) | 2 | [4] |
| Hydrogen Bond Donor Count (Computed) | 0 | [4] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [4] |
| Rotatable Bond Count (Computed) | 1 | [4] |
Synthesis of 2,3-Dibromobutanenitrile
Proposed Synthetic Workflow: Bromination of Crotononitrile
This reaction proceeds via an electrophilic addition of bromine across the double bond of crotononitrile.
Caption: Proposed workflow for the synthesis of 2,3-dibromobutanenitrile.
Plausible Experimental Protocol
Objective: To synthesize 2,3-dibromobutanenitrile via the bromination of crotononitrile.
Materials:
-
Crotononitrile (mixture of cis and trans)
-
Bromine
-
Carbon tetrachloride (or dichloromethane)
-
Aqueous sodium thiosulfate solution (10%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve crotononitrile in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of crotononitrile. The addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure complete conversion.
-
Transfer the reaction mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2,3-dibromobutanenitrile as a yellow oil.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,3-dibromobutanenitrile stems from the reactivity of its three functional groups.
Key Reaction Pathways
Caption: Major reactivity pathways of 2,3-dibromobutanenitrile.
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Elimination Reactions: Treatment with a base can induce the elimination of HBr, leading to the formation of unsaturated nitriles. The regioselectivity and stereoselectivity of this elimination would depend on the reaction conditions and the stereochemistry of the starting material.[6][7]
-
Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.[5][8]
Potential as a Precursor for Heterocyclic Synthesis
Due to its multiple reactive sites, 2,3-dibromobutanenitrile is a promising precursor for the synthesis of various heterocyclic compounds. For instance, reaction with binucleophiles could lead to the formation of five- or six-membered rings containing nitrogen, oxygen, or sulfur, which are common motifs in many pharmaceuticals.[9][10]
Applications in Drug Development
While specific examples of 2,3-dibromobutanenitrile in marketed drugs are not prominent, its structural features suggest significant potential in medicinal chemistry.
-
Scaffold for Diversity-Oriented Synthesis: The ability to selectively functionalize the two bromine atoms and the nitrile group makes it an excellent starting material for creating libraries of diverse compounds for high-throughput screening.
-
Bioisostere for Other Functional Groups: The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, allowing for the fine-tuning of a drug candidate's binding affinity and physicochemical properties.[2][11]
-
Improved Pharmacokinetic Properties: The introduction of a nitrile group can enhance a molecule's solubility and metabolic stability, leading to improved bioavailability and a longer half-life.[1][2]
Safety and Handling
No specific material safety data sheet (MSDS) for 2,3-dibromobutanenitrile is readily available. Therefore, it should be handled with extreme caution, assuming it possesses hazards similar to related compounds.
GHS Hazard Classification (Inferred from 2,3-Dibromobutane): [12]
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapor and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
2,3-Dibromobutanenitrile is a highly functionalized and versatile chemical intermediate with considerable potential for application in pharmaceutical research and development. Its rich chemical reactivity, stemming from the presence of two bromine atoms and a nitrile group, provides a gateway to a wide array of complex molecular structures, including novel heterocyclic systems. While further research is needed to fully explore its synthetic utility and biological relevance, this in-depth guide provides a solid foundation for researchers looking to incorporate this promising building block into their synthetic strategies for the discovery of new therapeutic agents.
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